molecular formula C13H24N2O2 B2694030 tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate CAS No. 1250997-76-2

tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate

Cat. No.: B2694030
CAS No.: 1250997-76-2
M. Wt: 240.347
InChI Key: BANHIFXZDWSSCA-UHFFFAOYSA-N
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Description

tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate: is a synthetic organic compound known for its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity. The presence of the tert-butyl group and the azabicyclo[2.2.2]octane moiety makes it an interesting subject for studies in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate typically involves the following steps:

    Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a series of cyclization reactions starting from simple amines and alkenes. One common method involves the reaction of 1,5-dibromopentane with ammonia to form the bicyclic amine.

    Introduction of the Carbamate Group: The azabicyclo[2.2.2]octane is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the carbamate group, forming the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure. It serves as a model compound for understanding the behavior of similar bicyclic amines in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance.

Mechanism of Action

The mechanism of action of tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-({2-azabicyclo[2.2.2]octan-4-yl}methyl)carbamate
  • tert-butyl N-({2-azabicyclo[2.2.2]octan-3-yl}methyl)carbamate

Uniqueness

The primary uniqueness of tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate lies in the position of the carbamate group and the specific configuration of the azabicyclo[2.2.2]octane ring. This configuration can significantly influence the compound’s reactivity and interaction with biological targets, distinguishing it from its analogs.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.2]octan-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-6-4-10(5-7-13)8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANHIFXZDWSSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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